REACTION_CXSMILES
|
Br[CH:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.C([O-])([O-])=O.[K+].[K+].[N:21]1[NH:22][C:23](=[O:27])[CH:24]=[CH:25][CH:26]=1.O>CN(C=O)C>[O:27]=[C:23]1[N:22]([CH:2]2[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]2)[N:21]=[CH:26][CH:25]=[CH:24]1 |f:1.2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
523 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
340 mg
|
Type
|
reactant
|
Smiles
|
N=1NC(C=CC1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (80 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (elution with hexanes:ethyl acetate, 3:1)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=CC=NN1C1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 mg | |
YIELD: PERCENTYIELD | 17% | |
YIELD: CALCULATEDPERCENTYIELD | 17% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |